
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is a chemical compound with a complex structure that includes a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The reaction is typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced tetrazole derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of tetrazole salts.
科学的研究の応用
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-Ethyl-5-methyl-1-phenyl-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-chlorophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
- 4-Ethyl-5-methyl-1-(2-bromophenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
4-Ethyl-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
59223-27-7 |
|---|---|
分子式 |
C11H17IN4 |
分子量 |
332.18 g/mol |
IUPAC名 |
4-ethyl-5-methyl-1-(2-methylphenyl)-1,5-dihydrotetrazol-1-ium;iodide |
InChI |
InChI=1S/C11H16N4.HI/c1-4-14-10(3)15(13-12-14)11-8-6-5-7-9(11)2;/h5-8,10H,4H2,1-3H3;1H |
InChIキー |
RPOJRNIRUSPDTB-UHFFFAOYSA-N |
正規SMILES |
CCN1C([NH+](N=N1)C2=CC=CC=C2C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


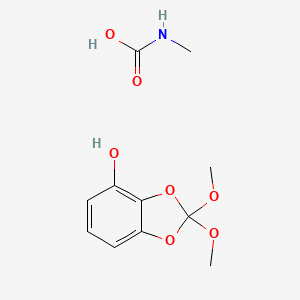
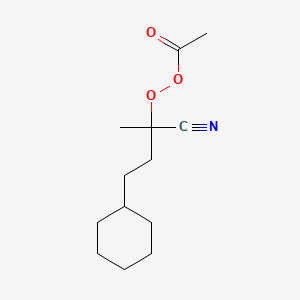

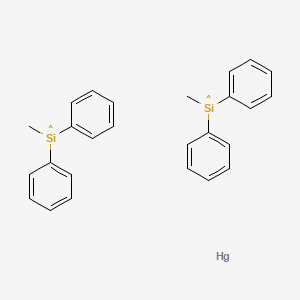
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
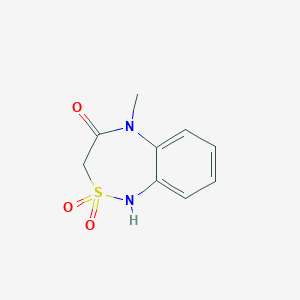

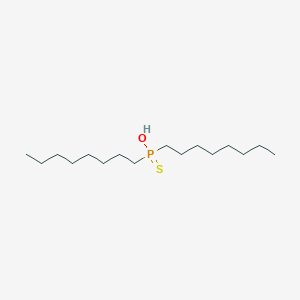
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
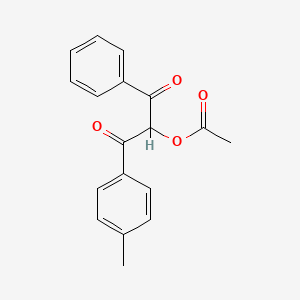
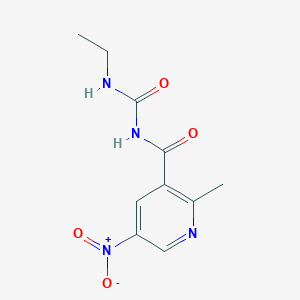
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
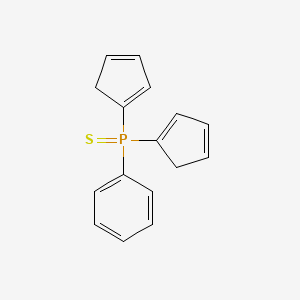
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)
